molecular formula C19H20ClN3O4S B2975183 N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide CAS No. 1105228-78-1

N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide

Cat. No.: B2975183
CAS No.: 1105228-78-1
M. Wt: 421.9
InChI Key: BKZQBPMDSRBNKK-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide typically involves the following steps:

    Formation of the Isothiazolidinyl Intermediate: The isothiazolidinyl moiety can be synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.

    Coupling with 2-Chlorobenzylamine: The intermediate is then coupled with 2-chlorobenzylamine under appropriate conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Formation of the Oxalamide: The final step involves the reaction of the coupled product with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidinyl moiety can be further oxidized to form sulfone derivatives.

    Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide depends on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-chlorobenzyl)-N2-(5-methylphenyl)oxalamide: Lacks the isothiazolidinyl moiety.

    N1-(2-methylbenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide: Has a methyl group instead of a chlorobenzyl group.

Uniqueness

The presence of both the chlorobenzyl group and the isothiazolidinyl moiety in N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide makes it unique compared to similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-13-7-8-15(23-9-4-10-28(23,26)27)11-17(13)22-19(25)18(24)21-12-14-5-2-3-6-16(14)20/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZQBPMDSRBNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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